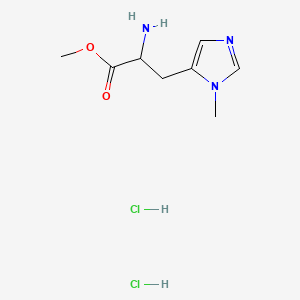
Methyl Npi-methyl-L-histidinate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Npi-methyl-L-histidinate dihydrochloride is a derivative of histidine, an essential amino acid. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity. It is known for its role in peptide synthesis and as a reactant in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl Npi-methyl-L-histidinate dihydrochloride can be synthesized through the esterification of histidine. The process involves the reaction of histidine with methanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through crystallization and other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Methyl Npi-methyl-L-histidinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various histidine-based compounds .
Aplicaciones Científicas De Investigación
Methyl Npi-methyl-L-histidinate dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes .
Mecanismo De Acción
The mechanism of action of Methyl Npi-methyl-L-histidinate dihydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Histidine methyl ester dihydrochloride
- N-methylhistidine
- Histidine ethyl ester dihydrochloride
Uniqueness
Methyl Npi-methyl-L-histidinate dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other histidine derivatives may not be as effective .
Propiedades
Fórmula molecular |
C8H15Cl2N3O2 |
|---|---|
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H |
Clave InChI |
RKQQFZCGJKMSPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


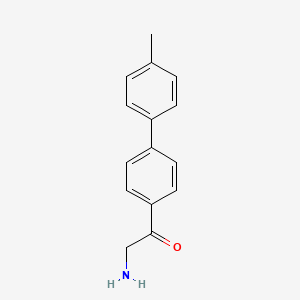

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)


![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
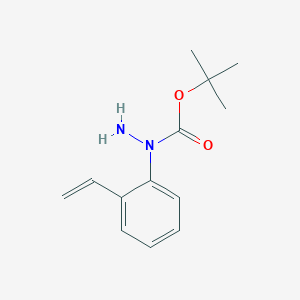
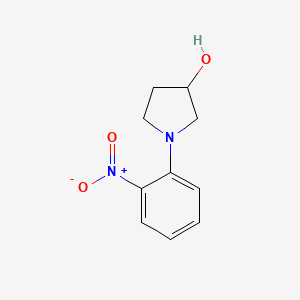
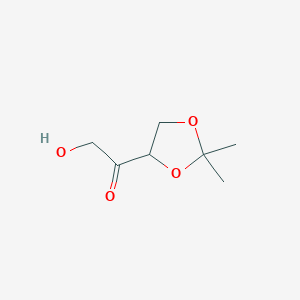
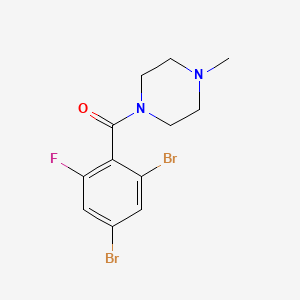
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
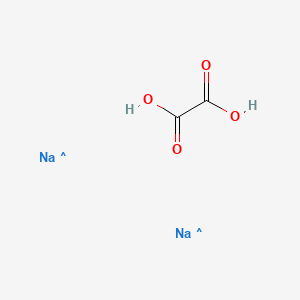
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
